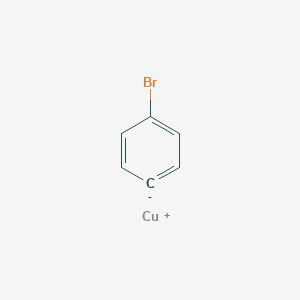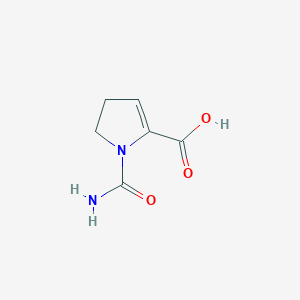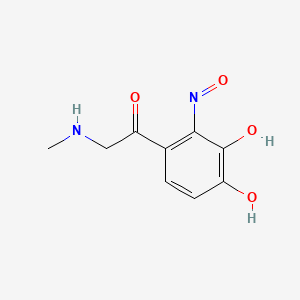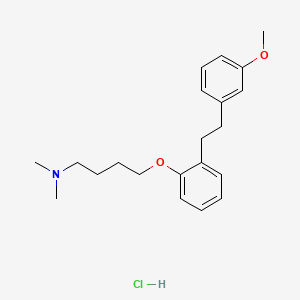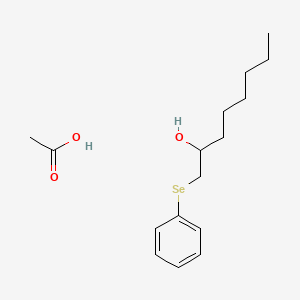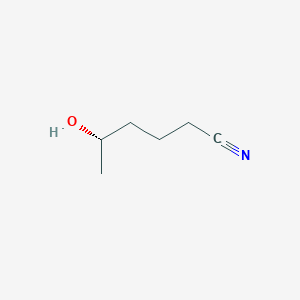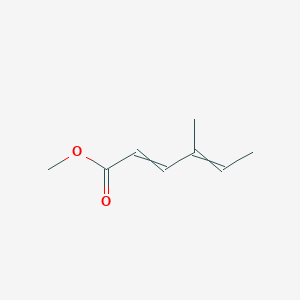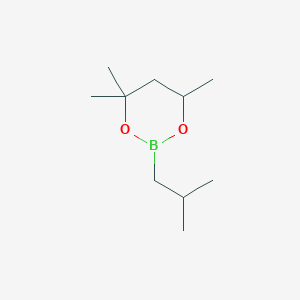
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane is an organic compound with the molecular formula C10H21BO2 It is a boron-containing heterocycle, specifically a dioxaborinane, which is characterized by a six-membered ring containing both oxygen and boron atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols. One common method is the reaction of isobutylboronic acid with 2,2,4-trimethyl-1,3-pentanediol under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the reaction. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane can undergo several types of chemical reactions, including:
Oxidation: The boron atom in the compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a lower oxidation state, forming boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the boron atom under mild conditions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various boron-containing derivatives, depending on the nucleophile used.
科学研究应用
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in hydroboration reactions, which are important for the synthesis of alcohols and other functional groups.
Medicine: Boron neutron capture therapy (BNCT) is a cancer treatment that utilizes boron-containing compounds to target and destroy cancer cells.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics, which have applications in electronics, aerospace, and other high-tech industries.
作用机制
The mechanism by which 2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects depends on the specific application. In hydroboration reactions, the boron atom acts as an electrophile, reacting with alkenes to form organoboron intermediates. These intermediates can then be converted to various functional groups through subsequent reactions. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that selectively destroy cancer cells.
相似化合物的比较
Similar Compounds
4,4,6-Trimethyl-1,3,2-dioxaborinane: A similar compound with a different substituent at the boron atom.
2,2’-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane): A dimeric form of the compound with an oxygen bridge between two dioxaborinane units.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related compound with an isopropoxy group and a different ring structure.
Uniqueness
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its specific substituents and ring structure, which confer distinct chemical properties and reactivity. Its isobutyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions. Additionally, the presence of the dioxaborinane ring enhances its stability and makes it suitable for various applications in research and industry.
属性
CAS 编号 |
67562-23-6 |
|---|---|
分子式 |
C10H21BO2 |
分子量 |
184.09 g/mol |
IUPAC 名称 |
4,4,6-trimethyl-2-(2-methylpropyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO2/c1-8(2)7-11-12-9(3)6-10(4,5)13-11/h8-9H,6-7H2,1-5H3 |
InChI 键 |
MWSRDHSNGZYVOY-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(CC(O1)(C)C)C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)


![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)
